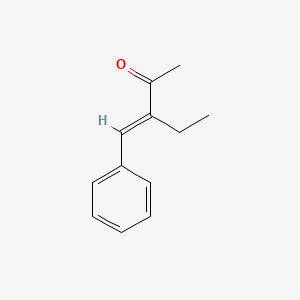
2-Pentanone, 3-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- typically involves the reaction of suitable aldehydes or ketones with phenylmethylene compounds. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes involving aldol condensation or other organic reactions are employed on a larger scale. The reaction conditions would be optimized for yield and purity, with considerations for cost and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2-Pentanone, 3-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: The compound has been studied for its biological activity, including its antifungal properties.
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 3-(phenylmethylene)- involves its interaction with biological molecules and pathways. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungi by interfering with cellular processes such as ribosome biogenesis and oxidative phosphorylation . The compound’s effects on gene expression and metabolic pathways are also significant .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with similar antifungal properties.
3-Pentanone: A simpler ketone with different physical and chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific structure and the presence of the phenylmethylene group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
3437-89-6 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
Clé InChI |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
SMILES isomérique |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
SMILES canonique |
CCC(=CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















